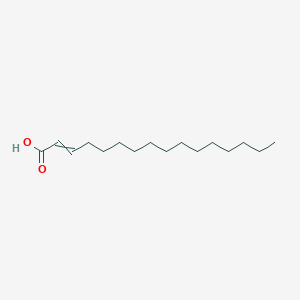

Hexadec-2-enoic acid

Beschreibung

Eigenschaften

CAS-Nummer |

629-56-1 |

|---|---|

Molekularformel |

C16H30O2 |

Molekulargewicht |

254.41 g/mol |

IUPAC-Name |

hexadec-2-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18) |

InChI-Schlüssel |

ZVRMGCSSSYZGSM-UHFFFAOYSA-N |

Isomerische SMILES |

CCCCCCCCCCCCC/C=C/C(=O)O |

Kanonische SMILES |

CCCCCCCCCCCCCC=CC(=O)O |

Physikalische Beschreibung |

Solid |

Piktogramme |

Corrosive |

Synonyme |

TRANS-2-HEXADECENOIC ACID; GAIDIC ACID; 2TR-HEXADECENOIC ACID; 2-HEXADECENOIC ACID; (E)-hexadec-2-enoic acid; trans-Hexadec-2-enoic acid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (E)-Hexadec-2-enoic Acid

Abstract

(E)-hexadec-2-enoic acid, a long-chain monounsaturated fatty acid, is a molecule of significant interest due to its presence in various natural systems and its potential as a bioactive compound and a versatile chemical intermediate. This technical guide provides a comprehensive overview of its core chemical and physical properties, spectroscopic profile, synthesis, and biological relevance. Designed for researchers, chemists, and drug development professionals, this document consolidates critical data to support advanced research and application development. We delve into its structural characteristics, reactivity, and established protocols, offering a foundational resource for leveraging this compound in scientific and industrial contexts.

Introduction

(E)-hexadec-2-enoic acid is an alpha,beta-unsaturated monocarboxylic acid characterized by a 16-carbon chain with a trans-double bond at the C2 position.[1] As a member of the hexadecenoic acid family, it plays a role as a metabolite in various organisms.[1] Its unique structure, combining a long hydrophobic alkyl chain with the reactive functionalities of a carboxylic acid and a conjugated alkene, makes it a molecule with diverse chemical reactivity and biological activity. This guide aims to provide an in-depth, field-proven perspective on the essential technical data required to work with and understand this compound, from fundamental physicochemical properties to practical synthetic considerations and known biological functions.

Nomenclature and Chemical Structure

A precise understanding of a compound's identity is paramount for any scientific endeavor. The following section details the nomenclature and structural representation of (E)-hexadec-2-enoic acid.

-

IUPAC Name: (2E)-Hexadec-2-enoic acid

-

Common Names: trans-2-Hexadecenoic acid

-

CAS Number: 629-56-1[2]

-

Molecular Formula: C₁₆H₃₀O₂[2]

-

Molecular Weight: 254.41 g/mol [3]

-

Chemical Structure:

The "E" designation in the nomenclature specifies the trans configuration of the substituents around the double bond, where the main carbon chain continues on opposite sides of the double bond. This stereochemistry is a critical determinant of the molecule's physical packing and biological receptor interactions.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are fundamental for the identification, purification, and quantitative analysis of (E)-hexadec-2-enoic acid.

Physicochemical Data

The properties of (E)-hexadec-2-enoic acid are summarized in the table below. The long alkyl chain renders it largely nonpolar, with low solubility in water and good solubility in organic solvents like ethanol.[2][4]

| Property | Value | Source |

| Appearance | White to off-white solid | [5] |

| Melting Point | 53-55 °C | [2] |

| Boiling Point | Not available | |

| Water Solubility | 0.096 mg/L @ 25 °C (estimated) | [2] |

| logP (octanol-water) | 6.25 - 7.00 (estimated) | [2][6] |

| pKa (strongest acidic) | ~5.03 (estimated) | [6] |

| Polar Surface Area | 37.3 Ų | [6] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and purity assessment. While a complete, experimentally verified high-resolution spectrum is not publicly available, predicted data and data from analogous compounds provide a reliable reference.

-

¹³C NMR Spectroscopy: The carbon spectrum is characteristic of an alpha,beta-unsaturated carboxylic acid. Key expected shifts include the carbonyl carbon (C1) around 170-180 ppm, and the two olefinic carbons (C2 and C3) in the 120-150 ppm range. The long aliphatic chain will show a cluster of signals between 20-40 ppm, with the terminal methyl group (C16) appearing most upfield.[1]

-

Mass Spectrometry: The monoisotopic mass is 254.2246 g/mol .[6] Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 254, followed by fragmentation patterns characteristic of fatty acids, such as loss of water (M-18) and the carboxyl group (M-45).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by several key absorbances:

-

A broad O-H stretch from the carboxylic acid dimer, centered around 3000 cm⁻¹.

-

C-H stretching vibrations from the alkyl chain just below 3000 cm⁻¹.

-

A sharp and strong C=O stretch for the conjugated carbonyl group around 1680-1700 cm⁻¹.

-

A C=C stretching vibration for the trans double bond around 1640 cm⁻¹.

-

A strong C-H out-of-plane bend for the trans-alkene near 970 cm⁻¹.

-

Synthesis and Purification

The synthesis of α,β-unsaturated carboxylic acids like (E)-hexadec-2-enoic acid can be achieved through several established organic chemistry methodologies. A common and reliable method is the Knoevenagel-Doebner condensation.

Knoevenagel-Doebner Condensation Workflow

This reaction involves the condensation of an aldehyde with malonic acid, catalyzed by a base like pyridine, followed by decarboxylation. The use of pyridine as both a solvent and catalyst is typical, as it facilitates both the condensation and the subsequent elimination of CO₂ to yield the desired α,β-unsaturated acid. The trans isomer is generally the thermodynamic product and is favored.

Caption: Knoevenagel-Doebner synthesis workflow.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from literature for analogous syntheses.[7]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., Argon), dissolve malonic acid (1.0 eq) in dry pyridine (2.0 eq).

-

Addition of Aldehyde: To the clear solution, add tetradecanal (1.0 eq) in one portion.

-

Reaction: Stir the resulting solution at room temperature for approximately 72 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Acidification: After completion, cool the reaction mixture to 0°C in an ice bath and carefully acidify to a pH of ~1-2 by the slow addition of an acid like phosphoric acid or hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate) three times.

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove residual pyridine and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane) to yield the pure (E)-hexadec-2-enoic acid as a crystalline solid.

Self-Validation: The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 3.2 (NMR, IR, MS) and by melting point analysis.

Chemical Reactivity

The reactivity of (E)-hexadec-2-enoic acid is governed by its three key features: the carboxylic acid group, the conjugated C=C double bond, and the long alkyl chain.

-

Carboxylic Acid Group: This group can undergo standard reactions such as:

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) to form esters.

-

Amide Formation: Conversion to an acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine to form amides. This is a crucial step for creating derivatives in drug discovery.

-

Salt Formation: Deprotonation with a base to form carboxylate salts, which can improve aqueous solubility.

-

-

Alpha,Beta-Unsaturated System: The conjugated double bond is electron-deficient due to the electron-withdrawing effect of the carbonyl group. This makes it susceptible to:

-

Michael Addition (1,4-Conjugate Addition): Nucleophiles such as amines, thiols, or enolates will preferentially add to the C3 position. This reaction is highly valuable for functionalizing the molecule.

-

Hydrogenation: The double bond can be reduced to a single bond using catalytic hydrogenation (e.g., H₂/Pd-C), yielding hexadecanoic acid (palmitic acid).

-

Epoxidation and Dihydroxylation: The double bond can be functionalized using standard reagents like m-CPBA (for epoxidation) or OsO₄ (for dihydroxylation).

-

Sources

- 1. Hexadecenoic Acid | C16H30O2 | CID 5282743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-2-hexadecenoic acid, 629-56-1 [thegoodscentscompany.com]

- 3. veeprho.com [veeprho.com]

- 4. CAS 13419-69-7: hex-2-enoic acid | CymitQuimica [cymitquimica.com]

- 5. (E)-2-hexenoic acid, 13419-69-7 [thegoodscentscompany.com]

- 6. Showing Compound trans-Hexa-dec-2-enoic acid (FDB027882) - FooDB [foodb.ca]

- 7. Crystal structure of (E)-hex-2-enoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Hexadec-2-enoic Acid: A Technical Guide to its Natural Sources, Discovery, and Biological Significance

Abstract

Hexadec-2-enoic acid, a 16-carbon monounsaturated fatty acid with a double bond at the C-2 position, represents a molecule of growing interest in lipidomics and drug discovery. While not as ubiquitously studied as other hexadecenoic acid isomers like palmitoleic acid, its presence in select natural sources and its role as a metabolic intermediate underscore its biological relevance. This technical guide provides a comprehensive overview of this compound, with a primary focus on the more characterized (E)-isomer. We will delve into its natural occurrences, the history of its identification, its biosynthetic and metabolic pathways, and its emerging biological activities. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this specific fatty acid.

Introduction: The Chemical Landscape of this compound

This compound (C16H30O2) is a monounsaturated fatty acid characterized by a 16-carbon chain with a carboxylic acid functional group and a single double bond between the second and third carbon atoms. The geometry of this double bond gives rise to two stereoisomers: (E)-hexadec-2-enoic acid (trans) and (Z)-hexadec-2-enoic acid (cis). The vast majority of scientific literature focuses on the (E)-isomer, often referred to as trans-2-hexadecenoic acid.

It is crucial to distinguish this compound from its more common isomer, palmitoleic acid ((9Z)-hexadec-9-enoic acid), as they possess distinct structural and, consequently, biological properties. The alpha,beta-unsaturation in this compound confers unique chemical reactivity and biological functions compared to other isomers where the double bond is located further down the acyl chain.

| Property | Value | Source |

| Molecular Formula | C16H30O2 | N/A |

| Average Molecular Weight | 254.41 g/mol | N/A |

| IUPAC Name | (2E)-hexadec-2-enoic acid | N/A |

| CAS Number | 929-79-3 ((E)-isomer) | [1] |

Discovery and Natural Occurrences

While a precise historical record of the initial discovery and characterization of this compound is not prominently documented in readily available literature, its identification is tied to the advancement of analytical techniques for fatty acid analysis.

One of the earliest and most significant reports of naturally occurring (E)-hexadec-2-enoic acid was in the seed oil of Aster scaber . This finding was noteworthy as trans-2-acyl groups are not commonly found in seed oils[2].

Further investigations have identified this compound in other plant species. Notably, it has been reported in the latex of flowering plants from the genus Hoya , such as Hoya crassipes and Hoya pseudolanceolata[3][4]. The fatty acid composition of Hoya latices is complex, with palmitic, oleic, linoleic, and linolenic acids being the most abundant[3].

In the animal kingdom, (E)-hexadec-2-enoic acid is recognized as a metabolic intermediate. It is formed during the mitochondrial β-oxidation of palmitic acid , a common saturated fatty acid[1][5]. This metabolic role suggests its transient presence in various animal tissues.

Biosynthesis and Metabolism

The primary pathway for the formation of (E)-hexadec-2-enoic acid in mammals is through the catabolism of longer-chain saturated fatty acids.

Role in Fatty Acid β-Oxidation

During the mitochondrial β-oxidation of a saturated fatty acid like palmitic acid (16:0), a series of enzymatic reactions cleave two-carbon units in the form of acetyl-CoA. The first step in this cycle involves the formation of a trans double bond between the α and β carbons (C-2 and C-3) of the fatty acyl-CoA by acyl-CoA dehydrogenase . This enzymatic step directly produces an enoyl-CoA with a trans-2 double bond, which for a 16-carbon chain is (E)-hexadec-2-enoyl-CoA[5][6].

Figure 1: The initial steps of mitochondrial β-oxidation of Palmitoyl-CoA, showing the formation of (E)-Hexadec-2-enoyl-CoA.

Biosynthesis from (R)-3-Hydroxy-hexadecanoic Acid

In some organisms, (E)-hexadec-2-enoic acid can be synthesized from (R)-3-Hydroxy-hexadecanoic acid. This conversion is catalyzed by the enzyme 3-hydroxypalmitoyl-[acyl-carrier-protein] dehydratase [7]. This pathway is a part of the overall fatty acid biosynthesis process.

Methodologies for Extraction, Isolation, and Characterization

The study of this compound from natural sources requires robust methodologies for its extraction, purification, and subsequent analysis. The following outlines a general yet detailed workflow applicable to plant tissues like Aster scaber seeds or Hoya leaves.

Extraction of Total Lipids

A standard approach for extracting total lipids from plant material is a modified Folch or Bligh-Dyer method using a chloroform/methanol solvent system.

Protocol 1: Lipid Extraction from Plant Tissue

-

Homogenization: Homogenize 10 g of finely ground plant tissue (e.g., seeds, leaves) in a 2:1 (v/v) mixture of chloroform:methanol (60 mL).

-

Agitation: Agitate the mixture vigorously for 15-20 minutes at room temperature.

-

Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution (12 mL), vortex thoroughly, and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Collection of Organic Phase: Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.

-

Re-extraction: Re-extract the remaining aqueous phase and solid material with an additional 20 mL of chloroform.

-

Pooling and Evaporation: Pool the chloroform extracts and evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C to obtain the total lipid extract.

Saponification and Fatty Acid Methyl Ester (FAME) Derivatization

For analysis by gas chromatography, the fatty acids in the total lipid extract are typically converted to their more volatile methyl esters.

Protocol 2: FAME Preparation

-

Saponification: Dissolve the lipid extract in 2 mL of 0.5 M methanolic NaOH. Heat the mixture at 80°C for 10 minutes.

-

Methylation: Add 2 mL of 14% boron trifluoride (BF3) in methanol and heat again at 80°C for 5 minutes.

-

Extraction of FAMEs: Add 2 mL of hexane and 1 mL of saturated NaCl solution. Vortex the mixture and allow the phases to separate.

-

Collection: Collect the upper hexane layer containing the FAMEs. Repeat the hexane extraction.

-

Washing and Drying: Wash the pooled hexane extracts with a small volume of water and then dry over anhydrous sodium sulfate.

-

Concentration: Concentrate the FAME solution under a gentle stream of nitrogen to a final volume of approximately 100 µL for GC-MS analysis.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for the identification and quantification of this compound methyl ester.

-

Column: A polar capillary column, such as one coated with a cyanopropylsilicone stationary phase, is recommended for the separation of fatty acid isomers[8].

-

Identification: The identification of the (E)-hexadec-2-enoic acid methyl ester peak is based on its retention time compared to a known standard and its characteristic mass spectrum. The mass spectrum will show a molecular ion peak (m/z) corresponding to the molecular weight of the FAME and specific fragmentation patterns.

Figure 2: A generalized workflow for the extraction and analysis of this compound from natural sources.

Biological Activities and Potential Therapeutic Applications

Emerging research has begun to shed light on the biological activities of this compound, suggesting its potential in therapeutic applications.

Anti-inflammatory Properties

While research on the anti-inflammatory properties of the 2-enoic isomer is still developing, related fatty acids have shown significant effects. For instance, n-hexadecanoic acid (palmitic acid) has been shown to inhibit phospholipase A2, a key enzyme in the inflammatory cascade[7][9]. The presence of the alpha,beta-unsaturation in this compound may modulate its interaction with inflammatory signaling pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism and inflammation. Several fatty acids and their derivatives are natural ligands for PPARs[10]. While direct studies on this compound as a PPAR agonist are limited, other oxohexadecenoic acids have been shown to be dual PPARα/γ agonists, suggesting that this class of molecules could have therapeutic potential for metabolic disorders like type 2 diabetes[10]. Activation of PPARs can lead to the regulation of target genes involved in adipogenesis and insulin sensitization.

Other Potential Biological Activities

-

Inhibition of Gastric Juice Secretion: Studies in animal models have shown that (E)-hexadec-2-enoic acid can significantly inhibit gastric juice secretion, suggesting a potential role in gastroprotective applications[1].

-

Antimicrobial and Antimalarial Activity: The alkynoic analog, 2-hexadecynoic acid, has demonstrated bacteriostatic activity against Gram-positive bacteria and has also shown inhibitory effects on both the liver and blood stages of malaria parasites, suggesting that the C16 backbone with modifications at the C-2 position is a promising scaffold for antimicrobial drug development.

Future Directions and Conclusion

This compound, particularly the (E)-isomer, is an intriguing fatty acid with a unique natural distribution and metabolic significance. While its presence in certain plant species and its role in fatty acid metabolism are established, a deeper exploration of its biological activities is warranted. Future research should focus on:

-

Elucidating the complete biosynthetic pathways in the plant species where it is found in higher concentrations.

-

Investigating its specific molecular targets and signaling pathways, particularly in the context of inflammation and metabolic regulation.

-

Exploring the biological relevance of the (Z)-isomer , which remains largely uncharacterized.

-

Conducting more extensive screening for its presence in a wider range of natural sources.

References

- Baas, W. J., & Figdor, C. G. (1978). CONTENT OF HOYA LATICES AND THEIR TAXONOMIC SIGNIFICANCE*. DSpace Repository.

- Aparna, V., Sriraman, P. K., & Prasad, M. (2012). Anti-inflammatory property of n-hexadecanoic acid: structural evidence and kinetic assessment. PubMed.

- Fredriksson, V. V., et al. (2018). Synthesis and biological evaluations of marine oxohexadecenoic acids: PPARα/γ dual agonism and anti-diabetic target gene effects. PubMed.

- Wall, V., & H., J. (2023). Biochemistry, Fatty Acid Oxidation.

- Cayman Chemical. (n.d.). Δ2-trans-Hexadecenoic Acid (FA 16:1, CAS Number: 929-79-3).

- Aparna, V., Sriraman, P. K., & Prasad, M. (2012). Anti-Inflammatory Property of n-Hexadecanoic Acid: Structural Evidence and Kinetic Assessment.

- [Reference for Aster scaber seed oil - To be added

- The Good Scents Company. (n.d.). (E)-2-hexenoic acid, 13419-69-7.

- AOCS. (n.d.).

- Guijas, C., et al. (2017). Anti-inflammatory Mechanisms of 7-cis-Hexadecenoic acid.

- Medbouhi, A., et al. (2017). Assessing the fatty acid, essential oil composition, their radical scavenging and antibacterial activities of Schinus terebinthifolius Raddi leaves and twigs. PubMed.

- Veeprho. (n.d.). (E)-Hexadec-2-enoic acid | CAS 929-79-3.

- Fredriksson, V. V., et al. (2018). Synthesis and biological evaluations of marine oxohexadecenoic acids: PPARα/γ dual agonism and anti-diabetic target gene effects.

- Potenza, M. A., et al. (2021). The Activation of PPARγ by (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic Acid Counteracts the Epithelial–Mesenchymal Transition Process in Skin Carcinogenesis. PubMed Central.

- FooDB. (2010). Showing Compound (E)-2-Hexenoic acid (FDB008086).

- Wikipedia. (n.d.).

- Guijas, C., et al. (2017). Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages. PubMed Central.

- CymitQuimica. (n.d.). CAS 13419-69-7: hex-2-enoic acid.

- Microbe Notes. (2023).

- [Reference for anti-inflammatory potential of trans-13-octadecenoic acid - To be added

- [Reference for Hoya volatile analysis - To be added

- [Reference for PPARβ/δ regulation - To be added

- [Reference for flax fatty acid composition - To be added

- [Reference for PPAR ligand analysis - To be added

- [Reference for (E)

- [Reference for Hosta fatty acid composition - To be added

- [Reference for Hoya latices content - To be added

- PubChem. (n.d.). Hexadecenoic Acid | C16H30O2 | CID 5282743.

Sources

- 1. researchgate.net [researchgate.net]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. aocs.org [aocs.org]

- 5. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Anti-inflammatory property of n-hexadecanoic acid: structural evidence and kinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ligand-mediated regulation of peroxisome proliferator-activated receptor (PPAR) beta/delta: a comparative analysis of PPAR-selective agonists and all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluations of marine oxohexadecenoic acids: PPARα/γ dual agonism and anti-diabetic target gene effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Uncharted Pathway: A Technical Guide to the Bacterial Biosynthesis of (2E)-Hexadec-2-enoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-Hexadec-2-enoic acid, a trans-unsaturated fatty acid, represents a fascinating yet less-chartered territory in bacterial lipidomics. While the canonical Type II Fatty Acid Synthesis (FAS II) pathway culminating in saturated and cis-unsaturated fatty acids is well-established, the precise molecular machinery and regulatory networks governing the production of significant quantities of trans-2-enoic acids remain an area of active investigation. This technical guide synthesizes current knowledge to provide a comprehensive overview of the putative biosynthetic pathway of (2E)-hexadec-2-enoic acid in bacteria. We will delve into the core principles of bacterial fatty acid synthesis, pinpoint the critical enzymatic steps that diverge from the conventional pathways, and explore the potential regulatory mechanisms at play. This document is intended to serve as a foundational resource for researchers aiming to elucidate this pathway for applications in drug discovery and synthetic biology.

Introduction: The Significance of (2E)-Hexadec-2-enoic Acid

Fatty acids are fundamental components of cellular membranes and serve as crucial signaling molecules and energy reservoirs.[1] In bacteria, the composition of these fatty acids is tightly regulated to maintain membrane fluidity and adapt to environmental stresses. While saturated and cis-unsaturated fatty acids are the most abundant, the presence of trans-unsaturated fatty acids, such as (2E)-hexadec-2-enoic acid, hints at specialized biological roles. Emerging research suggests that certain trans-fatty acids may be involved in inter-bacterial communication, biofilm formation, and as precursors for bioactive secondary metabolites. Understanding the biosynthesis of these molecules is therefore paramount for deciphering complex bacterial behaviors and identifying novel targets for antimicrobial therapies.

The Foundation: The Canonical Type II Fatty Acid Synthesis (FAS II) Pathway

The biosynthesis of fatty acids in most bacteria occurs via the FAS II pathway, a series of enzymatic reactions that iteratively elongate an acyl chain by two-carbon units.[1][2] This process is initiated with the carboxylation of acetyl-CoA to malonyl-CoA, which is then converted to malonyl-ACP.[3] The core elongation cycle consists of four key reactions: condensation, reduction, dehydration, and a second reduction.

A foundational understanding of this core pathway is essential to appreciate the divergence leading to (2E)-hexadec-2-enoic acid.

Visualizing the Core FAS II Elongation Cycle

Caption: The core elongation cycle of the bacterial Type II Fatty Acid Synthesis (FAS II) pathway.

The Divergence: Biosynthesis of (2E)-Hexadec-2-enoic Acid

The formation of (2E)-hexadec-2-enoic acid necessitates a departure from the canonical FAS II pathway. Specifically, it requires the elongation of a trans-2-enoyl-ACP intermediate to a C16 length without its subsequent reduction to a saturated acyl-ACP by enoyl-ACP reductase (FabI) or isomerization to a cis-3-enoyl-ACP.

The key branch point for unsaturated fatty acid synthesis in the well-studied anaerobic pathway of Escherichia coli occurs at the C10 level.[4] The enzyme FabA, a β-hydroxydecanoyl-ACP dehydratase/isomerase, catalyzes the dehydration of β-hydroxydecanoyl-ACP to trans-2-decenoyl-ACP and its subsequent isomerization to cis-3-decenoyl-ACP.[4][5] The cis-3-decenoyl-ACP is then specifically elongated by the β-ketoacyl-ACP synthase FabB, committing it to the unsaturated fatty acid pathway.[4][6][7]

For the synthesis of (2E)-hexadec-2-enoic acid, a different scenario is proposed:

-

Iterative Elongation with Evasion of Reduction: The standard FAS II elongation cycles proceed up to the formation of trans-2-hexadecenoyl-ACP. At each step of the elongation, the trans-2-enoyl-ACP intermediate must evade reduction by FabI. This could be achieved through several mechanisms:

-

Enzyme Specificity: The presence of a FabI homolog with low activity towards longer-chain trans-2-enoyl-ACPs.

-

Metabolic Flux: High rates of fatty acid synthesis could lead to the accumulation of intermediates, potentially allowing for the release of trans-2-hexadecenoyl-ACP before it can be reduced.

-

Regulatory Inhibition: Specific regulatory proteins or small molecules might inhibit FabI activity under certain conditions.

-

-

Alternative Elongating Enzymes: It is plausible that specialized elongating enzymes (FabB/FabF homologs) exist in some bacteria that preferentially utilize trans-2-enoyl-ACPs as substrates for condensation with malonyl-ACP. This would create a dedicated pathway for the synthesis of long-chain trans-2-unsaturated fatty acids.

Proposed Biosynthetic Pathway for (2E)-Hexadec-2-enoic Acid

Caption: A proposed pathway for the biosynthesis of (2E)-hexadec-2-enoic acid, highlighting the final elongation step and the critical branch point for its release.

Key Enzymatic Players and Their Putative Roles

| Enzyme | Gene | Canonical Role in FAS II | Putative Role in (2E)-Hexadec-2-enoic Acid Synthesis |

| β-Ketoacyl-ACP Synthase I/II | fabB/fabF | Condensation of malonyl-ACP with the growing acyl-ACP chain. FabB is essential for unsaturated fatty acid synthesis in E. coli.[4][6] | May possess altered substrate specificity in some bacteria, allowing for efficient elongation of longer-chain acyl-ACPs leading to the C16 backbone. |

| β-Hydroxyacyl-ACP Dehydratase | fabZ/fabA | Dehydration of β-hydroxyacyl-ACP to trans-2-enoyl-ACP. FabA also has isomerase activity.[4] | Catalyzes the formation of trans-2-hexadecenoyl-ACP from β-hydroxyhexadecanoyl-ACP. |

| Enoyl-ACP Reductase | fabI | Reduction of trans-2-enoyl-ACP to a saturated acyl-ACP.[8] | Activity towards trans-2-hexadecenoyl-ACP may be kinetically unfavorable, regulated, or bypassed, allowing for its accumulation. |

| Acyl-ACP Thioesterase | Various | Hydrolysis of the acyl-ACP to release the free fatty acid. | Crucial for the release of (2E)-hexadec-2-enoic acid from its ACP-bound form. The specificity of thioesterases could be a key determinant of the final product profile. |

Regulatory Mechanisms: Orchestrating the Output

The production of (2E)-hexadec-2-enoic acid is likely to be under tight regulatory control, ensuring its synthesis only under specific physiological conditions. Several regulatory mechanisms could be at play:

-

Transcriptional Regulation: The expression of the genes encoding the key enzymes in this pathway could be controlled by transcriptional regulators that respond to environmental cues such as temperature, nutrient availability, or cell density.[6] For instance, in E. coli, the FadR protein regulates the expression of fabA and fabB.[2] Similar regulatory systems may exist in bacteria that produce trans-2-enoic acids.

-

Allosteric Regulation: The activity of the enzymes themselves could be modulated by the binding of small molecules. For example, long-chain acyl-ACPs are known to feedback inhibit enzymes in the FAS II pathway.

-

Protein-Protein Interactions: Interactions between different enzymes of the FAS II pathway can influence substrate channeling and the final product outcome.

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway and identifying the specific enzymes involved requires a multi-pronged experimental approach.

Protocol 1: Identification of Candidate Genes via Comparative Genomics

-

Sequence a panel of bacterial strains: Include strains known to produce (2E)-hexadec-2-enoic acid and closely related non-producing strains.

-

Perform comparative genomic analysis: Identify orthologous genes of the FAS II pathway. Look for variations in the sequences of fabB, fabF, fabI, and thioesterase genes that correlate with the production of (2E)-hexadec-2-enoic acid.

-

Identify unique genes: Search for genes that are present only in the producing strains and that have predicted functions related to fatty acid metabolism.

Protocol 2: In Vitro Enzymatic Assays

-

Clone and express candidate genes: Heterologously express the identified candidate genes (e.g., from a producing bacterium) in a well-characterized host like E. coli.

-

Purify the recombinant proteins.

-

Perform in vitro enzymatic assays:

-

For putative elongases, test their ability to elongate various acyl-ACP substrates, including trans-2-enoyl-ACPs of different chain lengths.

-

For putative FabI homologs, determine their kinetic parameters (Km and kcat) for trans-2-enoyl-ACP substrates of varying chain lengths.

-

For putative thioesterases, assess their substrate specificity for different acyl-ACPs, including trans-2-hexadecenoyl-ACP.

-

Protocol 3: In Vivo Pathway Reconstruction

-

Create knockout mutants: In a producing bacterial strain, systematically knock out the candidate genes identified in the comparative genomic analysis.

-

Analyze the fatty acid profile: Use gas chromatography-mass spectrometry (GC-MS) to analyze the fatty acid composition of the knockout mutants compared to the wild-type strain. A decrease or absence of (2E)-hexadec-2-enoic acid in a specific knockout will implicate the deleted gene in its biosynthesis.

-

Perform complementation studies: Introduce the wild-type gene back into the knockout mutant to confirm that the observed phenotype is due to the gene deletion.

Future Directions and Implications for Drug Development

A thorough understanding of the (2E)-hexadec-2-enoic acid biosynthetic pathway will open up new avenues for research and development. The unique enzymes involved in this pathway could serve as novel targets for the development of highly specific antimicrobial agents. By inhibiting the production of this fatty acid, it may be possible to disrupt key bacterial processes such as cell signaling or biofilm formation, thereby rendering pathogenic bacteria more susceptible to conventional antibiotics.

Furthermore, the elucidation of this pathway will provide a valuable toolkit for synthetic biologists to engineer bacteria for the production of novel bioactive compounds and specialty chemicals.

References

-

Wikipedia. Fatty acid synthesis. [Link]

- Fujita, Y., Matsuoka, H., & Fujiwara, Y. (2007). Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways. Journal of Biological Chemistry, 282(39), 28577-28586.

- White, S. W., Zheng, J., Zhang, Y. M., & Rock, C. O. (2005). Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways. Chemical Reviews, 105(12), 4695-4724.

- Mindich, L. (1973). Control of Fatty Acid Synthesis in Bacteria. Journal of Bacteriology, 116(1), 96-102.

- Mizugaki, M., Unuma, T., & Okuyama, H. (1982). Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases. The Journal of Biochemistry, 92(5), 1649-1654.

- Feng, Y., & Cronan, J. E. (2009). Escherichia coli Unsaturated Fatty Acid Synthesis: COMPLEX TRANSCRIPTION OF THE fabA GENE AND IN VIVO IDENTIFICATION OF THE ESSENTIAL REACTION CATALYZED BY FabB. Journal of Biological Chemistry, 284(43), 29526-29535.

- Heipieper, H. J., Meinhardt, F., & Segura, A. (2003). Trans unsaturated fatty acids in bacteria. Applied Microbiology and Biotechnology, 60(5), 525-531.

- Wang, H., & Cronan, J. E. (2023). The FabA-FabB Pathway Is Not Essential for Unsaturated Fatty Acid Synthesis but Modulates Diffusible Signal Factor Synthesis in Xanthomonas campestris pv. campestris. Molecular Plant-Microbe Interactions, 36(1), 25-35.

- Heath, R. J., & Rock, C. O. (2013). The Two Functional Enoyl-Acyl Carrier Protein Reductases of Enterococcus faecalis Do Not Mediate Triclosan Resistance. mBio, 4(5), e00582-13.

- de Mendoza, D., & Cronan, J. E. (1983). Regulation of fatty acid metabolism in bacteria. Trends in Biochemical Sciences, 8(2), 49-52.

- Parsons, J. B., & Rock, C. O. (2011). Bacterial fatty acid synthesis pathway (FAS type II). Methods in Enzymology, 497, 143-157.

- Bernal, V., & de Mendoza, D. (2012). Transcriptional regulation of fatty acid cis–trans isomerization in the solvent-tolerant soil bacterium, Pseudomonas putida F1. FEMS Microbiology Letters, 328(2), 143-150.

- Marrakchi, H., Zhang, Y. M., & Rock, C. O. (2002). Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition. Microbiology and Molecular Biology Reviews, 66(2), 211-257.

- Heath, R. J., & Rock, C. O. (1996). Roles of the FabA and FabZ beta-Hydroxyacyl-Acyl Carrier Protein Dehydratases in Escherichia coli Fatty Acid Biosynthesis. Journal of Biological Chemistry, 271(45), 27795-27801.

- Yu, K. O., Jung, J., & Kim, S. W. (2014). Engineering synthetic pathways for adipic acid biosynthesis. Biotechnology and Bioengineering, 111(12), 2464-2472.

- Liu, X., Liu, L., & Chen, J. (2019). Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction. Metabolic Engineering, 55, 176-185.

- Zhu, K., & Rock, C. O. (2013). The Two Functional Enoyl-Acyl Carrier Protein Reductases of Enterococcus faecalis Do Not Mediate Triclosan Resistance. mBio, 4(5), e00582-13.

- Ratledge, C. (2014). Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis. Annual Review of Nutrition, 34, 1-22.

- Zhang, Y. M., & Rock, C. O. (2002). Escherichia coli FadR Positively Regulates Transcription of the fabB Fatty Acid Biosynthetic Gene. Journal of Bacteriology, 184(16), 4509-4515.

- O'Donnell, V. B., Aldrovandi, M., & Murphy, R. C. (2019). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical Reviews, 119(12), 7068-7121.

- Gao, L., & Reynolds, K. A. (2014). Shewanella oneidensis FabB: A β-ketoacyl-ACP Synthase That Works with C16:1-ACP. Journal of Bacteriology, 196(1), 181-190.

Sources

- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Escherichia coli FadR Positively Regulates Transcription of the fabB Fatty Acid Biosynthetic Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Escherichia coli Unsaturated Fatty Acid Synthesis: COMPLEX TRANSCRIPTION OF THE fabA GENE AND IN VIVO IDENTIFICATION OF THE ESSENTIAL REACTION CATALYZED BY FabB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to Hexadec-2-enoic Acid: Properties, Synthesis, Biological Activity, and Analysis

This guide provides a comprehensive technical overview of Hexadec-2-enoic acid, a 16-carbon monounsaturated fatty acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles, from its fundamental chemical properties and molecular structure to its synthesis, biological significance, and analytical methodologies. We will explore the distinct characteristics of its geometric isomers, (E)-hexadec-2-enoic acid and (Z)-hexadec-2-enoic acid, providing insights into their respective roles and activities.

Introduction to this compound

This compound is a monounsaturated fatty acid characterized by a 16-carbon chain with a double bond located at the second carbon position. The presence of this double bond gives rise to two geometric isomers: a trans isomer, designated as (E)-hexadec-2-enoic acid, and a cis isomer, (Z)-hexadec-2-enoic acid. This seemingly subtle difference in stereochemistry can lead to significant variations in their physical properties, chemical reactivity, and biological functions. While other positional isomers of hexadecenoic acid, such as palmitoleic acid (an omega-7 fatty acid), are more commonly known for their roles in metabolic processes, the 2-isomers possess unique activities that are of growing interest in biochemical and pharmaceutical research.[1][2][3]

The general molecular formula for this compound is C16H30O2.[4][5] The key distinction between the isomers lies in the orientation of the hydrogen atoms attached to the double-bonded carbons. In the trans isomer, the hydrogen atoms are on opposite sides of the double bond, resulting in a more linear and rigid structure. Conversely, the cis isomer has the hydrogen atoms on the same side, introducing a kink in the carbon chain.

Molecular Structure and Physicochemical Properties

The structural differences between the cis and trans isomers of this compound directly influence their physicochemical properties.

(E)-Hexadec-2-enoic Acid (trans-isomer)

The trans configuration of (E)-hexadec-2-enoic acid results in a more linear molecular shape, which allows for more efficient packing in the solid state, generally leading to a higher melting point compared to its cis counterpart. It is described as an alpha,beta-unsaturated monocarboxylic acid and has been identified as a metabolite in various organisms.[4]

Table 1: Physicochemical Properties of (E)-Hexadec-2-enoic Acid

| Property | Value | Source |

| CAS Number | 929-79-3, 25447-95-4 | [4] |

| Molecular Formula | C16H30O2 | [4] |

| Molecular Weight | 254.41 g/mol | [4] |

| IUPAC Name | (E)-hexadec-2-enoic acid | [4] |

| SMILES | CCCCCCCCCCCCC/C=C/C(=O)O | [4] |

| InChI Key | ZVRMGCSSSYZGSM-CCEZHUSRSA-N | [4] |

(Z)-Hexadec-2-enoic Acid (cis-isomer)

The cis double bond in (Z)-hexadec-2-enoic acid introduces a distinct bend in the acyl chain. This kink hinders close packing of the molecules, resulting in a lower melting point and increased fluidity compared to the trans isomer. This property is crucial for its role in biological membranes.

Table 2: Physicochemical Properties of (Z)-Hexadec-2-enoic Acid

| Property | Value | Source |

| CAS Number | 2825-68-5 | [5] |

| Molecular Formula | C16H30O2 | [5] |

| Molecular Weight | 254.41 g/mol | [5] |

| IUPAC Name | (Z)-hexadec-2-enoic acid | [5] |

| SMILES | CCCCCCCCCCCCC/C=C\C(=O)O | [5] |

| InChI Key | ZVRMGCSSSYZGSM-PFONDFGASA-N | [5] |

Synthesis of this compound Isomers

The synthesis of α,β-unsaturated carboxylic acids like this compound can be achieved through several established organic chemistry reactions. The choice of method often dictates the stereochemical outcome, allowing for the selective synthesis of either the cis or trans isomer.

Synthesis of (E)-Hexadec-2-enoic Acid via Knoevenagel Condensation

A common and effective method for synthesizing the trans isomer is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine.

Experimental Protocol: Knoevenagel Condensation for (E)-Hex-2-enoic Acid (Adaptable for this compound)

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon), dissolve malonic acid (1 equivalent) in dry pyridine (2 equivalents) at room temperature.

-

Aldehyde Addition: Add tetradecanal (1 equivalent), the 14-carbon aldehyde corresponding to the desired 16-carbon fatty acid, to the solution in one portion.

-

Reaction Progression: Stir the resulting clear solution at room temperature for 72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Acidification and Extraction: After completion, cool the reaction mixture to 0°C and acidify to a pH below 7 using an aqueous solution of a strong acid, such as phosphoric acid or hydrochloric acid. Extract the product from the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove unreacted malonic acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization to yield pure (E)-hexadec-2-enoic acid.

Caption: Knoevenagel condensation for the synthesis of (E)-Hexadec-2-enoic acid.

Synthesis of (Z)-Hexadec-2-enoic Acid

The synthesis of the cis isomer is often more challenging. One potential route involves a modified Wittig reaction or other stereoselective olefination methods that favor the formation of the Z-alkene.

Biological Activity and Signaling Pathways

While extensive research has focused on other hexadecenoic acid isomers, emerging evidence highlights the unique biological roles of the 2-isomers.

(Z)-Hexadec-2-enoic Acid as a Diffusible Signal Factor

Recent studies have identified (Z)-hexadec-2-enoic acid as a potent diffusible signal factor (DSF) in certain Gram-negative bacteria. DSFs are a class of cis-2-unsaturated fatty acids that function as quorum sensing molecules, regulating various biological processes such as biofilm formation and virulence.[6]

Notably, (Z)-hexadec-2-enoic acid has been shown to repress the expression of key virulence factors in enteric pathogens.[6] It acts by targeting the AraC-type transcriptional regulator ToxT. This interaction inhibits the expression of cholera toxin genes (ctxAB) and the toxin-coregulated pilus genes (tcpA-F) in Vibrio cholerae.[6] The efficacy of this repression is dependent on the carbon chain length, the cis-2 double bond, and the carboxylic acid terminus.[6]

Caption: Repression of virulence by (Z)-Hexadec-2-enoic acid via ToxT inhibition.

Analytical Methodologies

The accurate identification and quantification of this compound isomers are crucial for understanding their biological roles and for quality control in various applications. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of fatty acids. For GC analysis, fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs).

Experimental Protocol: GC-MS Analysis of Hexadecenoic Acid Isomers

-

Sample Preparation (Transesterification to FAMEs):

-

Lipids are extracted from the biological sample using a suitable solvent system (e.g., Folch method).

-

The extracted lipids are transesterified to FAMEs using a reagent such as boron trifluoride in methanol or methanolic HCl.

-

The resulting FAMEs are then extracted into an organic solvent like hexane.

-

-

GC-MS Analysis:

-

Column: A capillary column with a polar stationary phase (e.g., (50%-cyanopropyl)-methylpolysiloxane) is typically used for the separation of fatty acid isomers.[3]

-

Injection: A small volume (e.g., 1 µL) of the FAMEs solution is injected into the GC.

-

Oven Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: The eluted compounds are ionized (typically by electron impact), and the resulting mass spectrum provides a unique fragmentation pattern for identification.

-

-

Data Analysis: The retention times and mass spectra of the sample components are compared to those of authentic standards for positive identification and quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is another valuable technique for the analysis of fatty acids, particularly for separating geometric isomers.

Experimental Protocol: RP-HPLC Analysis of Hexadecenoic Acid Isomers

-

Sample Preparation: The fatty acids can be analyzed directly or after derivatization to enhance UV detection (e.g., phenacyl esters).

-

HPLC System:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric acid to suppress ionization) is typically used.[7] The composition of the mobile phase can be isocratic or a gradient.

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is often used for underivatized fatty acids.

-

-

Data Analysis: The retention times of the peaks are compared to those of standards for identification. Quantification is achieved by integrating the peak areas and comparing them to a calibration curve.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide information about the structure, although distinguishing between positional isomers based on mass spectrometry alone can be challenging without derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the differentiation of cis and trans isomers.

-

¹H NMR: The protons on the double bond of the trans isomer will typically have a larger coupling constant (J-value) compared to the cis isomer. The chemical shifts of the protons adjacent to the double bond and the carboxylic acid group will also be characteristic.

-

¹³C NMR: The chemical shifts of the carbons in the double bond and the carbonyl carbon will differ between the cis and trans isomers.

Conclusion

This compound, in both its cis and trans isomeric forms, presents a fascinating area of study with implications ranging from bacterial signaling to potential therapeutic applications. The distinct stereochemistry of these isomers gives rise to different physical and biological properties. As analytical techniques continue to improve, a deeper understanding of the specific roles of these and other fatty acid isomers in complex biological systems is anticipated, opening new avenues for research and development.

References

-

Chatgilialoglu, C. & Ferreri, C. (2016). Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles. PLOS ONE, 11(4), e0152378. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5282743, Hexadecenoic Acid. Retrieved from [Link].

-

Ferreri, C., et al. (2017). Hexadecenoic Fatty Acid Positional Isomers and De Novo PUFA Synthesis in Colon Cancer Cells. International Journal of Molecular Sciences, 18(5), 1043. [Link]

-

ResearchGate. (2016). Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles. [Link]

-

FooDB. (2010). Showing Compound (E)-2-Hexenoic acid (FDB008086). Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E)-2-hexenoic acid. Retrieved from [Link]

-

SIELC Technologies. (2018). (Z)-Hexadec-9-enoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5312417, cis-Hexadecenoic acid. Retrieved from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12467038, (Z)-Hex-2-enoic acid. Retrieved from [Link].

-

Kumar, A., et al. (2021). The DSF cis-2-hexadecenoic acid potently represses virulence gene expression in Vibrio cholerae. Research Square. [Link]

Sources

- 1. Hexadecenoic Fatty Acid Positional Isomers and De Novo PUFA Synthesis in Colon Cancer Cells [mdpi.com]

- 2. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hexadecenoic Acid | C16H30O2 | CID 5282743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cis-Hexadecenoic acid | C16H30O2 | CID 5312417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (Z)-Hexadec-9-enoic acid | SIELC Technologies [sielc.com]

An In-depth Technical Guide on the Occurrence of Hexadec-2-enoic Acid in Plant Lipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadec-2-enoic acid, a monounsaturated fatty acid with 16 carbon atoms and a double bond at the second carbon position, represents a fascinating biennale of specialized plant lipids. While not as ubiquitous as other fatty acids, its presence, particularly in the photosynthetic machinery, points to a crucial role in plant physiology and adaptation. This guide provides a comprehensive overview of the occurrence, biosynthesis, physiological significance, and analytical methodologies pertaining to this compound in plant lipids, offering valuable insights for researchers and professionals in drug development.

Nomenclature and Structure

This compound (16:1Δ²) is a long-chain fatty acid. The position of the double bond at the second carbon atom is a distinguishing feature. It can exist as either a cis or trans isomer, with the trans form being of particular biological significance in plants. The trans isomer is often referred to as trans-Δ²-hexadecenoic acid . It is important to distinguish this isomer from its more common positional isomers, such as palmitoleic acid (16:1Δ⁹).

Occurrence and Distribution in the Plant Kingdom

trans-Δ²-Hexadecenoic acid is uniquely found in the thylakoid membranes of chloroplasts in eukaryotic, chlorophyll a/b-containing photoautotrophs.[1] It is specifically and exclusively esterified to the sn-2 position of phosphatidylglycerol (PG), a major phospholipid in these membranes.[1][2] The presence and concentration of this fatty acid can vary among plant species and are influenced by environmental factors such as light and temperature.[3]

| Plant Group/Species | Tissue/Organelle | Lipid Class | Concentration Range (% of total fatty acids in lipid class) |

| Angiosperms (general) | Chloroplast Thylakoids | Phosphatidylglycerol | 5-15% |

| Winter Rye (Secale cereale) | Chloroplast Thylakoids | Phosphatidylglycerol | Varies with light and temperature |

| "16:3 plants" (e.g., Arabidopsis, Brassica spp.) | Leaves | Monogalactosyldiacylglycerol | Can contain significant amounts of cis-7,10,13-hexadecatrienoic acid (16:3), but not this compound.[4] |

Biosynthesis Pathway

The biosynthesis of trans-Δ²-hexadecenoic acid is a light-dependent process that occurs within the chloroplasts.[1] It is derived from palmitic acid (16:0). While the precise enzymatic steps are not fully elucidated, it is understood that a desaturase enzyme introduces the double bond in the trans configuration.

Caption: Biosynthetic pathway of trans-Δ²-hexadecenoic acid.

Physiological Roles

The unique localization of trans-Δ²-hexadecenoic acid within phosphatidylglycerol in the thylakoid membranes points to its specialized functions in photosynthesis and plant stress responses.

Role in Photosynthesis

trans-Δ²-Hexadecenoic acid is implicated in the organization and stability of the light-harvesting complex II (LHCII), the major antenna complex of photosystem II.[3] The presence of this fatty acid in phosphatidylglycerol is thought to be crucial for the formation and maintenance of the trimeric structure of LHCII.[2] The oligomeric state of LHCII is, in turn, important for efficient light harvesting and energy transfer during photosynthesis.

Response to Environmental Stress

The levels of trans-Δ²-hexadecenoic acid in phosphatidylglycerol are modulated by environmental cues, particularly light and temperature.[3]

-

Light: Higher light intensities lead to an increase in the content of trans-Δ²-hexadecenoic acid, which correlates with a greater proportion of oligomeric LHCII.[3] This suggests a role in photoprotection under high light conditions.

-

Temperature: Low temperatures tend to decrease the amount of this fatty acid, which may be an adaptive response to maintain membrane fluidity and photosynthetic efficiency in the cold.[1]

The modulation of trans-Δ²-hexadecenoic acid content appears to be a mechanism by which plants acclimate to changing environmental conditions, fine-tuning the structure and function of their photosynthetic apparatus.

Analytical Methodologies

The analysis of this compound in plant lipids involves extraction, separation, and quantification. Gas chromatography (GC) is the most common technique for fatty acid analysis.[5]

Experimental Protocol: Extraction and Analysis of Fatty Acid Methyl Esters (FAMEs) from Plant Leaf Tissue

This protocol outlines the steps for the extraction of total lipids from plant leaves and the subsequent analysis of fatty acid methyl esters (FAMEs) by gas chromatography.

1. Lipid Extraction:

-

Rationale: The initial step is to extract the total lipid fraction from the plant tissue. A common and effective method is a modified Folch extraction using a chloroform:methanol solvent system.

-

Procedure:

-

Harvest fresh leaf tissue (approximately 1g) and immediately freeze in liquid nitrogen to halt enzymatic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Transfer the powdered tissue to a glass tube and add 10 mL of a chloroform:methanol (2:1, v/v) solution.

-

Homogenize the mixture using a probe homogenizer for 1-2 minutes.

-

Add 2 mL of 0.9% NaCl solution and vortex thoroughly to induce phase separation.

-

Centrifuge at 2000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer to a clean tube.

-

Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.

-

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Rationale: Fatty acids are typically analyzed as their methyl esters, which are more volatile and suitable for gas chromatography. Transesterification is the process of converting the fatty acids in the lipid extract to FAMEs.

-

Procedure:

-

Resuspend the dried lipid extract in 2 mL of toluene.

-

Add 4 mL of 1% sulfuric acid in methanol.

-

Incubate the mixture at 50°C for 2 hours in a sealed tube.

-

After cooling, add 2 mL of hexane and 1 mL of distilled water.

-

Vortex vigorously and then centrifuge to separate the phases.

-

The upper hexane layer, containing the FAMEs, is collected for GC analysis.

-

3. Gas Chromatography (GC) Analysis:

-

Rationale: GC separates the FAMEs based on their volatility and interaction with the stationary phase of the column. A flame ionization detector (FID) is commonly used for quantification.

-

Procedure:

-

Inject 1 µL of the hexane extract containing the FAMEs into the GC.

-

Use a suitable capillary column for fatty acid analysis (e.g., a wax-type column).

-

Employ a temperature program that allows for the separation of C16 fatty acid isomers. An example program could be: initial temperature of 150°C, hold for 1 minute, then ramp to 240°C at a rate of 4°C/minute, and hold for 15 minutes.

-

Identify the this compound methyl ester peak by comparing its retention time with that of a known standard.

-

Quantify the amount of this compound by comparing the peak area to that of an internal standard added before the extraction process.

-

Caption: Analytical workflow for this compound.

Potential Applications in Research and Drug Development

The unique properties and physiological roles of trans-Δ²-hexadecenoic acid open up several avenues for research and potential applications in drug development.

Probing Photosynthetic Mechanisms

As a key component of the photosynthetic machinery, trans-Δ²-hexadecenoic acid can be used as a biomarker to study the dynamics of LHCII organization and the response of plants to environmental stress. Understanding how plants modulate the levels of this fatty acid to cope with stress could provide insights into developing more resilient crops.

Potential as a Bioactive Molecule

While the direct pharmacological effects of trans-Δ²-hexadecenoic acid are not well-studied, other fatty acids and their derivatives are known to have a range of biological activities, including anti-inflammatory and anti-cancer properties. Given its specific localization and role in stress responses, it is plausible that trans-Δ²-hexadecenoic acid or its derivatives could possess interesting bioactive properties that warrant further investigation.

Drug Delivery Systems

The unique structure of trans-Δ²-hexadecenoic acid could be exploited in the design of novel lipid-based drug delivery systems. Its presence in biological membranes suggests good biocompatibility, and its specific interactions with proteins could be harnessed for targeted drug delivery.

Conclusion

This compound, particularly the trans-Δ² isomer, is a unique and functionally important component of plant lipids. Its specific localization in the thylakoid membranes and its role in the structure and regulation of the photosynthetic apparatus highlight its significance in plant physiology. The analytical methods described in this guide provide a framework for researchers to investigate this fascinating fatty acid further. Future research into the precise mechanisms of its biosynthesis and its potential bioactive properties could unlock new applications in agriculture, biotechnology, and medicine.

References

-

Production of Unusual Fatty Acids in Plants – AOCS - American Oil Chemists' Society. (n.d.). Retrieved from [Link]

-

The Role of Polyphenols in Abiotic Stress Response: The Influence of Molecular Structure. (2021). Plants, 10(1), 118. Retrieved from [Link]

-

Hydrogen Peroxide Signaling in Plant Development and Abiotic Responses: Crosstalk with Nitric Oxide and Calcium. (2016). Frontiers in Plant Science, 7, 138. Retrieved from [Link]

-

12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. (2021). Frontiers in Plant Science, 12, 649557. Retrieved from [Link]

-

Hexadecenoic Fatty Acid Positional Isomers and De Novo PUFA Synthesis in Colon Cancer Cells. (2021). International Journal of Molecular Sciences, 22(16), 8889. Retrieved from [Link]

-

Temperature and Light Modulate the trans-Δ3-Hexadecenoic Acid Content of Phosphatidylglycerol: Light-harvesting Complex II Organization and Non-photochemical Quenching. (2005). Plant and Cell Physiology, 46(8), 1272-1283. Retrieved from [Link]

-

The Essential Guide to Fatty Acid Analysis. (2024). Eurofins USA. Retrieved from [Link]

-

The Plant-Stress Metabolites, Hexanoic Aacid and Melatonin, Are Potential “Vaccines” for Plant Health Promotion. (2021). Plants, 10(3), 578. Retrieved from [Link]

-

Cross-Talk and Physiological Role of Jasmonic Acid, Ethylene, and Reactive Oxygen Species in Wound-Induced Phenolic Biosynthesis in Broccoli. (2023). International Journal of Molecular Sciences, 24(6), 5899. Retrieved from [Link]

-

Cellulose extraction and quantification from eucalyptus leaves in the laboratory. (2020). ResearchGate. Retrieved from [Link]

-

Pathways of biosynthesis of hexadecenoic fatty acids. Palmitoleic acid... (n.d.). ResearchGate. Retrieved from [Link]

-

The roles of plant phenolics in defence and communication during Agrobacterium and Rhizobium infection. (2021). ResearchGate. Retrieved from [Link]

-

(PDF) Temperature and Light Modulate the trans-Δ3-Hexadecenoic Acid Content of Phosphatidylglycerol: Light-harvesting Complex II Organization and Non-photochemical Quenching. (2005). ResearchGate. Retrieved from [Link]

-

Quantification and Optimization of Ethanolic Extract Containing the Bioactive Flavonoids from Millettia pulchra Radix. (2021). Molecules, 26(12), 3647. Retrieved from [Link]

-

Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020). Molecules, 25(14), 3294. Retrieved from [Link]

-

Fatty acid-derived signals in plants. (2002). Trends in Plant Science, 7(5), 217-224. Retrieved from [Link]

-

Growth Response, Enrichment Effect, and Physiological Response of Different Garden Plants under Combined Stress of Polycyclic Aromatic Hydrocarbons and Heavy Metals. (2022). International Journal of Environmental Research and Public Health, 19(15), 9091. Retrieved from [Link]

-

Enzymatic Formation of Hexadecenoic Acid from Palmitic Acid. (1966). Bioscience, Biotechnology, and Biochemistry, 30(4), 353-358. Retrieved from [Link]

-

Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource. (2023). Applied Sciences, 13(21), 11843. Retrieved from [Link]

-

Temperature and Light modulate the trans-delta3-hexadecenoic acid content of phosphatidylglycerol: light-harvesting complex II organization and non-photochemical quenching. (2005). Plant & cell physiology, 46(8), 1272-83. Retrieved from [Link]

-

NCDA&CS Methods for Plant Tissue Analysis. (n.d.). NC Department of Agriculture. Retrieved from [Link]

-

Rare fatty acids and lipids in plant oilseeds: occurrence and bioactivity. (2018). ResearchGate. Retrieved from [Link]

-

7,10,13-Hexadecatrienoic acid and Hexadecanoids Occurrence & Biosynthesis in Plants. (n.d.). SYNTHESELABOR. Retrieved from [Link]

-

delta 6 Hexadecenoic acid is synthesized by the activity of a soluble delta 6 palmitoyl-acyl carrier protein desaturase in Thunbergia alata endosperm. (1994). The Journal of biological chemistry, 269(44), 27519-26. Retrieved from [Link]

-

(PDF) Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020). ResearchGate. Retrieved from [Link]

-

A Rapid Method for Quantifying RNA and Phytohormones From a Small Amount of Plant Tissue. (2020). Frontiers in Plant Science, 11, 585721. Retrieved from [Link]

-

OCCURRENCE OF trans-9-trans-12-OCTADECADIENOIC ACID AS A SEED OIL COMPONENT. (1959). ResearchGate. Retrieved from [Link]

-

Fatty Acid Analysis by HPLC. (n.d.). AOCS. Retrieved from [Link]

-

7Z-Hexadecenoic acid (cis-16:1n-9). (n.d.). Exposome-Explorer. Retrieved from [Link]

-

Day–Night Variation in Fatty Acids and Lipids Biosynthesis in Sunflower Seeds. (2008). Crop Science, 48(6), 2329-2337. Retrieved from [Link]

-

DNA extraction from plant tissue. (2008). CABI Digital Library. Retrieved from [Link]

-

Typical plant lipid structures including (a) fatty acids commonly found... (n.d.). ResearchGate. Retrieved from [Link]

-

The production of unusual fatty acids in transgenic plants. (2007). Annual review of plant biology, 58, 295-319. Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Temperature and Light modulate the trans-delta3-hexadecenoic acid content of phosphatidylglycerol: light-harvesting complex II organization and non-photochemical quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aocs.org [aocs.org]

- 5. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

An In-Depth Technical Guide to the Physicochemical Properties of trans-2-Hexadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: trans-2-Hexadecenoic acid (C16:1 n-14) is a monounsaturated long-chain fatty acid with emerging significance in various biological and pharmaceutical contexts. A thorough understanding of its physicochemical properties is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the structural, physical, and chemical characteristics of trans-2-hexadecenoic acid, complete with detailed experimental protocols for their determination and an exploration of its biological relevance.

Introduction: The Significance of trans-2-Hexadecenoic Acid

trans-2-Hexadecenoic acid is a 16-carbon fatty acid characterized by a double bond in the trans configuration between the second and third carbon atoms.[1] While less common than its cis-isomeric counterparts, this molecule plays a role as a metabolic intermediate and a potential signaling molecule.[2] Its unique structural arrangement imparts distinct physicochemical properties that influence its biological activity and potential therapeutic applications. This guide serves as a detailed resource for researchers, providing the foundational knowledge required for the effective study and utilization of this compound.

Molecular and Structural Properties

A fundamental understanding of the molecular and structural characteristics of trans-2-hexadecenoic acid is essential for predicting its behavior in various systems.

Chemical Structure and Nomenclature

-

IUPAC Name: (E)-Hexadec-2-enoic acid

-

Synonyms: trans-Hexadec-2-enoic acid, (2E)-2-Hexadecenoic acid

-

CAS Number: 929-79-3[1]

-

Molecular Formula: C₁₆H₃₀O₂[1]

-

Molecular Weight: 254.41 g/mol

The presence of the trans double bond at the α,β-position relative to the carboxyl group results in a more linear and rigid structure compared to the kinked conformation of its cis isomer. This linearity has profound implications for its packing in biological membranes and its interaction with enzymes.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of trans-2-hexadecenoic acid. It is important to note that some of these values are experimentally determined for close isomers or are predicted, highlighting the need for further empirical validation for this specific compound.

| Property | Value | Source/Method |

| Melting Point | ~53-54 °C (for trans-3-hexadecenoic acid) | Experimental (Isomer)[3] |

| Boiling Point | Estimated | Prediction |

| Density | Estimated | Prediction |

| pKa | Predicted: ~4.79 - 5.03 | Computational Prediction |

| Solubility | Soluble in DMF, DMSO, Ethanol | Experimental[2] |

| Limited solubility in PBS (pH 7.2) | Experimental[2] |

Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties is crucial for quality control, formulation development, and understanding biological interactions. The following sections detail the methodologies for key properties.

Determination of Melting Point

The melting point provides a measure of the purity and thermal stability of the compound. For long-chain fatty acids, which can exhibit complex melting behavior, Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate method.[4][5]

-

Sample Preparation: Accurately weigh approximately 2-5 mg of high-purity trans-2-hexadecenoic acid into an aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument using indium and n-decane standards to ensure temperature and enthalpy accuracy.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature to 80°C at a rate of 10°C/min to erase thermal history.

-

Hold at 80°C for 5 minutes.

-

Cool the sample to -60°C at a rate of 10°C/min to induce crystallization.

-

Hold at -60°C for 10 minutes.

-

Ramp the temperature to 80°C at a rate of 5°C/min.

-

-

Data Analysis: The melting point is determined as the peak temperature of the main endothermic transition in the final heating scan. The onset temperature and the enthalpy of fusion can also be determined from the thermogram.

Causality Behind Experimental Choices: The initial heating and cooling cycles are critical for ensuring a consistent crystalline structure, as fatty acids can exhibit polymorphism. A controlled heating rate of 5°C/min during the final scan allows for accurate determination of the melting transition.

Caption: Workflow for Melting Point Determination using DSC.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of the carboxylic acid group and is crucial for understanding the ionization state of the molecule at different pH values, which affects its solubility and biological activity. Potentiometric titration is a standard method for pKa determination.

-

Sample Preparation: Prepare a stock solution of trans-2-hexadecenoic acid in an appropriate organic solvent (e.g., ethanol). Dilute a known volume of the stock solution in a mixture of the same organic solvent and water to ensure solubility while allowing for pH measurement.

-

Titration Setup: Use a calibrated pH meter with an electrode suitable for mixed solvent systems. Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Titration: Titrate the sample with a standardized solution of a strong base (e.g., 0.1 M KOH in the same solvent/water mixture) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[6][7][8]

Self-Validating System: The accuracy of the determined pKa can be validated by performing the titration in reverse (titrating the corresponding salt with a strong acid) and by analyzing the shape of the titration curve, which should follow the Henderson-Hasselbalch equation.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in trans-2-hexadecenoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of fatty acids.[9] For analysis, fatty acids are typically converted to their more volatile methyl esters (FAMEs).

-

Derivatization to FAMEs: React trans-2-hexadecenoic acid with a methylating agent (e.g., BF₃ in methanol or methanolic HCl) to form its methyl ester.

-

GC Separation: Inject the FAME sample onto a GC equipped with a polar capillary column (e.g., a biscyanopropyl polysiloxane phase). The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure separation of different fatty acid methyl esters.

-

MS Detection: The eluting compounds are introduced into a mass spectrometer. Electron ionization (EI) is commonly used, and the resulting mass spectrum is recorded.

-

Data Analysis: The retention time is used for initial identification by comparison with a known standard. The mass spectrum, with its characteristic fragmentation pattern, provides definitive structural confirmation. The fragmentation of the picolinyl ester derivative can also be used to determine the position of the double bond.

Expected Fragmentation Pattern: The mass spectrum of the methyl ester of trans-2-hexadecenoic acid is expected to show a molecular ion peak (M⁺) at m/z 268. Key fragment ions would arise from cleavage at various points along the aliphatic chain and rearrangements.

Caption: General workflow for GC-MS analysis of fatty acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of organic molecules.

-

¹H NMR:

-

Olefinic Protons: The two protons of the trans double bond are expected to appear as a multiplet in the region of δ 5.5-7.0 ppm. The large coupling constant (typically 12-18 Hz) between these protons is characteristic of a trans configuration.

-

α-Methylene Protons: The protons on the carbon adjacent to the double bond (C4) will appear as a multiplet around δ 2.2 ppm.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

Aliphatic Chain Protons: A complex series of multiplets between δ 1.2-1.6 ppm for the methylene groups and a triplet around δ 0.9 ppm for the terminal methyl group.

-

-

¹³C NMR:

-

Carbonyl Carbon: The carboxylic acid carbon will appear in the downfield region, around δ 170-180 ppm.

-

Olefinic Carbons: The two carbons of the double bond will resonate in the range of δ 120-150 ppm.

-

Aliphatic Carbons: The carbons of the long alkyl chain will appear in the upfield region, typically between δ 14-40 ppm.

-

Authoritative Grounding: The precise chemical shifts and coupling constants can be confirmed by comparison with spectral databases and through 2D NMR experiments such as COSY, HSQC, and HMBC, which provide information on proton-proton and proton-carbon correlations.[10][11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[2]

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

-